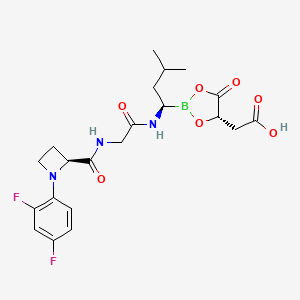

Davelizomib

Description

Properties

CAS No. |

2409841-51-4 |

|---|---|

Molecular Formula |

C21H26BF2N3O7 |

Molecular Weight |

481.3 g/mol |

IUPAC Name |

2-[(4S)-2-[(1R)-1-[[2-[[(2S)-1-(2,4-difluorophenyl)azetidine-2-carbonyl]amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |

InChI |

InChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1 |

InChI Key |

BMSAGHWUHGTMIV-ULQDDVLXSA-N |

Isomeric SMILES |

B1(O[C@H](C(=O)O1)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCN2C3=C(C=C(C=C3)F)F |

Canonical SMILES |

B1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Profile of Davelizomib in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davelizomib (formerly MLN9708) is an investigational, orally bioavailable second-generation proteasome inhibitor. It rapidly hydrolyzes in vivo to its active form, MLN2238, which reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2][3] This inhibition disrupts the ubiquitin-proteasome system, a critical pathway for protein degradation, leading to the accumulation of regulatory proteins that control cell cycle progression and survival. Consequently, this compound has demonstrated significant preclinical activity across a range of hematological malignancies, including multiple myeloma, lymphoma, and chronic lymphocytic leukemia. This document provides an in-depth technical guide to the preclinical studies of this compound, focusing on its mechanism of action, efficacy data, and the experimental methodologies used in its evaluation.

Efficacy and Cytotoxicity

This compound, through its active form MLN2238, has shown potent cytotoxic effects in various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in several studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Lymphoma | |||

| Jurkat | T-cell Lymphoma | 38 | [4] |

| Hut78 | T-cell Lymphoma | 52 | [4] |

| HH | T-cell Lymphoma | 41 | [4] |

| L540 | Hodgkin Lymphoma | 39 | [4] |

| L1236 | Hodgkin Lymphoma | 60 | [4] |

| L428 | Hodgkin Lymphoma | 117 | [4] |

| Multiple Myeloma | |||

| H929 | Multiple Myeloma | Not explicitly stated, but sensitive | [1] |

| MM.1S | Multiple Myeloma | Not explicitly stated, but sensitive | [1] |

| RPMI-8226 | Multiple Myeloma | Not explicitly stated, but sensitive | [5] |

| KMS-11 | Multiple Myeloma | 8 | [6] |

| 8226/P100V | Multiple Myeloma | 70 | [6] |

| Chronic Lymphocytic Leukemia (CLL) | |||

| Primary CLL cells | Chronic Lymphocytic Leukemia | Dose-dependent reduction in viability, max cell death at 50 nM | [7][8] |

Key Mechanistic Insights and Signaling Pathways

This compound's anti-cancer activity is mediated through the disruption of several key signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many hematological malignancies. Proteasome inhibitors like this compound block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL)

In CLL, this compound induces apoptosis through the intrinsic pathway.[7][8] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like BCL2. This shift in the balance of pro- and anti-apoptotic signals results in increased mitochondrial outer membrane permeability, release of cytochrome c, and subsequent activation of caspases 9 and 3, culminating in programmed cell death.[7]

Effects on the JNK Signaling Pathway

Preclinical studies have also implicated the c-Jun N-terminal kinase (JNK) pathway in the mechanism of action of this compound. In some cancer cell lines, this compound treatment leads to increased levels of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, contributing to apoptosis.[9]

Impact on the Bone Microenvironment in Multiple Myeloma

A significant complication of multiple myeloma is myeloma bone disease, characterized by increased bone resorption and suppressed bone formation. Preclinical studies have shown that this compound has beneficial effects on the bone microenvironment.

Inhibition of Osteoclastogenesis

This compound inhibits the formation and function of osteoclasts, the cells responsible for bone resorption. This is achieved, in part, by blocking the RANKL-induced activation of NF-κB in osteoclast precursors.

Promotion of Osteoblastogenesis

Conversely, this compound promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation. This dual action on bone remodeling suggests that this compound may not only have direct anti-myeloma effects but also help in mitigating myeloma-induced bone disease.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Hematological malignancy cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.

-

Drug Treatment: Cells are treated with a range of concentrations of MLN2238 for 24, 48, or 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with MLN2238 at the desired concentrations and time points.

-

Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with MLN2238, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, IκBα, p-JNK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Osteoclastogenesis Assay

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in α-MEM supplemented with M-CSF and RANKL to induce osteoclast differentiation. Cells are treated with various concentrations of MLN2238.

-

TRAP Staining: After 14-21 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously injected with human hematological malignancy cell lines.[10]

-

Drug Administration: Once tumors are established, mice are treated orally with this compound (MLN9708) or vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly with calipers. For disseminated models, disease progression can be monitored by bioluminescence imaging if luciferase-expressing cell lines are used.[10]

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and histological analysis. Overall survival is also a key endpoint.

Conclusion

The preclinical data for this compound demonstrate its potent and broad anti-tumor activity in a variety of hematological malignancies. Its oral bioavailability and distinct pharmacological profile offer potential advantages. The mechanism of action, centered on proteasome inhibition, leads to the disruption of key survival pathways like NF-κB and the induction of apoptosis. Furthermore, its beneficial effects on the bone microenvironment in multiple myeloma models highlight its potential to address both the malignancy and its associated complications. These compelling preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with hematological cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Validate User [ashpublications.org]

- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. The investigational agent MLN2238 induces apoptosis and is cytotoxic to CLL cells in vitro, as a single agent and in combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. MLN2238 exerts its anti-tumor effects via regulating ROS/JNK/mitochondrial signaling pathways in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of the Investigational Proteasome Inhibitor MLN9708 in Mouse Models of B-cell and Plasma Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PI3Kδ/γ Inhibition in Multiple Myeloma Animal Models

Topic: Preclinical Evaluation of PI3Kδ/γ Inhibitors (represented by Davelizomib) in Animal Models of Multiple Myeloma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently activated in multiple myeloma, playing a crucial role in cell growth, survival, and drug resistance.[1][2][3] Isoforms δ (delta) and γ (gamma) of the PI3K enzyme are particularly implicated in the pathogenesis of hematological malignancies, including MM, making them attractive therapeutic targets.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, a selective inhibitor of PI3Kδ and PI3Kγ, in animal models of multiple myeloma. The methodologies and data presented are based on established preclinical studies of similar PI3Kδ/γ inhibitors in multiple myeloma.

Mechanism of Action and Signaling Pathway

This compound targets the delta and gamma isoforms of PI3K, which are predominantly expressed in hematopoietic cells. In multiple myeloma, the activation of the PI3K/AKT/mTOR pathway can be triggered by various factors, including cytokines like IL-6 and interactions with bone marrow stromal cells (BMSCs).[1][4] By inhibiting PI3Kδ and PI3Kγ, this compound blocks the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of AKT and mTOR. This cascade of events ultimately results in decreased cell proliferation, induction of apoptosis, and overcoming of cell adhesion-mediated drug resistance (CAM-DR) in multiple myeloma cells.[1]

References

Biochemical Assays for Profiling Kinase Inhibitor Activity: A Case Study with Duvelisib

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to conducting biochemical and cellular assays to characterize the activity of kinase inhibitors, with a specific focus on the dual PI3Kδ/γ inhibitor, Duvelisib. While the initial query concerned Davelizomib, it is important to note that this compound is classified as a proteasome inhibitor. The "-zomib" suffix denotes its membership in this class of drugs, which function by inhibiting the proteasome complex, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis. The request for assays targeting signaling pathways suggests an interest in kinase inhibitors. Therefore, to provide a relevant and comprehensive response, this document will use Duvelisib, a well-characterized inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, as a representative example. The protocols and methodologies described herein are fundamental for assessing the potency and mechanism of action of signaling pathway inhibitors.

Introduction to Duvelisib and the PI3K/Akt/mTOR Pathway

Duvelisib is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Duvelisib exerts its therapeutic effect by inhibiting PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells.[7] This dual inhibition disrupts B-cell receptor (BCR) signaling, mitigates the supportive tumor microenvironment, and induces apoptosis in malignant B-cells.[2][3][5]

To characterize the biochemical and cellular activity of a kinase inhibitor like Duvelisib, a series of assays are employed to determine its potency, selectivity, and effect on downstream signaling events.

Quantitative Data Summary

The inhibitory activity of Duvelisib against various PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| PI3Kδ (p110δ) | 2.5 | Biochemical Kinase Assay | [8][9][10] |

| PI3Kγ (p110γ) | 27.4 | Biochemical Kinase Assay | [8][10] |

| PI3Kβ (p110β) | 85 | Biochemical Kinase Assay | [8][10] |

| PI3Kα (p110α) | 1602 | Biochemical Kinase Assay | [8][10] |

| Proliferation of primary B-cells | 0.5 | Cell-based Proliferation Assay | [9] |

| Proliferation of primary T-cells | 9.5 | Cell-based Proliferation Assay | [9] |

| p-Akt (Ser473) Inhibition | 0.36 | Cellular Assay (in CLL cells) | [11] |

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in the signaling cascade and the point of inhibition by Duvelisib.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the key steps in performing an in vitro kinase assay to determine the IC50 of an inhibitor.

Experimental Workflow: Western Blot for p-Akt

This diagram shows the workflow for assessing the effect of Duvelisib on a downstream signaling protein.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 value of Duvelisib against PI3K isoforms. This is a non-radioactive assay that measures the amount of ADP produced, which is proportional to the kinase activity.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

Duvelisib

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Duvelisib in DMSO, then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted Duvelisib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase assay buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each Duvelisib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Duvelisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of Duvelisib on the phosphorylation of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.[12][13]

Materials:

-

Chronic Lymphocytic Leukemia (CLL) cell line or primary CLL cells

-

Cell culture medium and supplements

-

Duvelisib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed CLL cells in a 6-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with increasing concentrations of Duvelisib (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).[13]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Cell Viability Assay

This protocol measures the effect of Duvelisib on the viability and proliferation of cancer cells. A common method is the MTS or CellTiter-Glo® luminescent cell viability assay.[14]

Materials:

-

Cancer cell line (e.g., TCL or CLL cell lines)

-

Cell culture medium

-

Duvelisib

-

96-well clear or white-walled plates

-

MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of Duvelisib to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.[14]

-

Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Duvelisib concentration and determine the IC50 value.

Conclusion

The biochemical and cellular assays detailed in this application note provide a robust framework for characterizing the activity of kinase inhibitors like Duvelisib. By employing in vitro kinase assays, western blotting, and cell viability assays, researchers can effectively determine the potency, mechanism of action, and cellular effects of these targeted therapies. These methodologies are crucial for the preclinical evaluation and development of novel cancer therapeutics.

References

- 1. Duvelisib - Wikipedia [en.wikipedia.org]

- 2. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. medkoo.com [medkoo.com]

- 11. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]

- 12. Duvelisib attenuates bleomycin‐induced pulmonary fibrosis via inhibiting the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Davelizomib in a Human Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Davelizomib (formerly S-2209), a novel, non-boronic proteasome inhibitor, in human xenograft mouse models, particularly for multiple myeloma. The protocols outlined below are based on established methodologies for similar compounds and available preclinical data for this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins. By blocking proteasome activity, this compound disrupts cellular processes crucial for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis. Its primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the proteasome, which in turn stabilizes pro-apoptotic proteins and inhibits the NF-κB signaling pathway.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in hematological malignancies like multiple myeloma.[1]

Mechanism of Action Signaling Pathway

This compound exerts its anti-tumor effects by disrupting key signaling pathways that promote cancer cell survival and proliferation.

Experimental Protocols

Human Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of a human multiple myeloma cell line.

Materials:

-

Human multiple myeloma cell line (e.g., MM.1S, NCI-H929)

-

Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old, female

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS and cell culture medium (e.g., RPMI-1640)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture human multiple myeloma cells according to the supplier's recommendations to a sufficient number for implantation.

-

Cell Preparation: On the day of injection, harvest cells and perform a viable cell count using trypan blue exclusion. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

Implantation: Anesthetize the mice. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers (Volume = (length x width²)/2).

-

Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

This compound Dosing and Administration

The following dosing information is extrapolated from preclinical studies in rats and data from other proteasome inhibitors. Dose-finding studies are recommended.

Materials:

-

This compound (S-2209)

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final concentration for injection.

-

Administration: Based on rat studies, a starting dose range of 5-15 mg/kg/day administered via intraperitoneal (i.p.) or intravenous (i.v.) injection can be considered.[1] For comparison, bortezomib is often dosed at 1 mg/kg intravenously.

-

Dosing Schedule: A common schedule for proteasome inhibitors is intermittent dosing, such as twice weekly or on days 1, 4, 8, and 11 of a 21-day cycle, to allow for recovery of normal cells.

Efficacy Evaluation

Procedure:

-

Tumor Volume Measurement: Measure tumor volumes 2-3 times per week.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Activity of this compound (S-2209)

| Cell Line | IC50 (nM) for Cell Growth Inhibition | IC50 (nM) for Apoptosis Induction |

| MM Cell Line 1 | 100 - 600 | ~300 |

| MM Cell Line 2 | 100 - 600 | ~300 |

| MM Cell Line 3 | 100 - 600 | ~300 |

| MM Cell Line 4 | 100 - 600 | ~300 |

| Healthy PBMCs | No apoptosis detected | No apoptosis detected |

| Data derived from an abstract reporting on S-2209.[1] |

Table 2: In Vivo Proteasome Inhibition (Rat Model)

| Treatment Group | Dose | Proteasome Inhibition in WBCs (%) |

| This compound (S-2209) | 5-15 mg/kg/day | 89 |

| Bortezomib | 0.1 mg/kg/day | 70 |

| Vehicle Control | - | Baseline |

| Data derived from an abstract reporting on S-2209 in Wistar rats.[1] |

Table 3: Hypothetical Efficacy Data in a Human Xenograft Mouse Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 10 mg/kg, i.p., twice weekly | 600 ± 150 | 60 |

| Bortezomib | 1 mg/kg, i.v., twice weekly | 750 ± 180 | 50 |

| This table presents hypothetical data for illustrative purposes. |

Biomarker Analysis

To understand the in vivo mechanism of action of this compound, the following biomarker analyses can be performed on excised tumor tissues.

Procedure:

-

Western Blotting: Analyze protein lysates from tumor samples to assess the levels of key proteins in the signaling pathways affected by this compound, such as:

-

Phospho-IκBα and total IκBα

-

p53

-

Cleaved Caspase-3

-

Markers of ER stress (e.g., BiP/GRP78, CHOP)

-

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate:

-

Proliferation markers (e.g., Ki-67)

-

Apoptosis markers (e.g., TUNEL stain)

-

Angiogenesis markers (e.g., CD31)

-

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for evaluating this compound in a human xenograft mouse model.

References

Application Notes and Protocols for Davelizomib in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the multiple myeloma cell lines MM.1S and NCI-H929 in experiments with Davelizomib, a potent PI3K inhibitor. The following sections detail the necessary cell culture conditions, experimental procedures for assessing cell viability and apoptosis, and methods for analyzing the downstream effects on the PI3K/Akt/mTOR signaling pathway.

Introduction to this compound and Suitable Cell Lines

This compound is an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various cancers, including multiple myeloma.[1][2] The PI3K/Akt/mTOR pathway plays a central role in cell growth, proliferation, survival, and drug resistance in multiple myeloma.[1] Therefore, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy.

The human multiple myeloma cell lines MM.1S and NCI-H929 are well-characterized and widely used models for preclinical studies of novel therapeutic agents.[3][4] Both cell lines are suitable for assessing the efficacy of PI3K inhibitors.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of BEZ235 in MM.1S and NCI-H929 Cell Lines

| Cell Line | BEZ235 IC50 (µM) |

| MM.1S | 0.01 - 1 |

| NCI-H929 | 0.01 - 1 |

Data sourced from a study evaluating the in vitro effects of various targeted drugs on multiple myeloma cell lines.[5] It is recommended to perform a dose-response curve to determine the specific IC50 of this compound for each cell line in your laboratory setting.

Experimental Protocols

Cell Culture

General Guidelines for MM.1S and NCI-H929 Cell Culture:

-

Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] For NCI-H929, the medium should also contain 0.05 mM 2-mercaptoethanol.[7]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Sub-culturing (Suspension Cultures): These cell lines grow in suspension.[8] To maintain the cultures, add fresh medium every 2-3 days to keep the cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.[6][7]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Seed MM.1S or NCI-H929 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

Treat the cells with a range of this compound concentrations (e.g., based on the BEZ235 IC50 values) and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed MM.1S or NCI-H929 cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time period.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.

Protocol:

-

Seed MM.1S or NCI-H929 cells and treat with this compound as described for the apoptosis assay.

-

After treatment, harvest the cells and wash with cold 1X PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

References

- 1. PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. 4.2. Cell Lines and Cultures [bio-protocol.org]

- 4. oncology.labcorp.com [oncology.labcorp.com]

- 5. Evaluation of in vitro effects of various targeted drugs on plasma cells and putative neoplastic stem cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

- 8. NCI-H929 Cells [cytion.com]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Davelizomib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davelizomib (formerly GDC-0349) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3] By targeting key nodes in this pathway, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.[4]

These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The accompanying data and diagrams illustrate the mechanism of action and experimental workflow.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[4] In many cancer cells, this pathway is constitutively active, leading to the suppression of apoptosis and promotion of cell survival.[2] this compound's inhibition of PI3K and mTOR leads to a downstream cascade of events that ultimately promote apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis

The following table summarizes the pro-apoptotic effects of this compound on the A549 non-small cell lung cancer (NSCLC) cell line, as determined by flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining after 72 hours of treatment. Data is presented as the percentage of cells in each quadrant. While the referenced study by Yang et al. (2020) confirmed apoptosis through various methods including flow cytometry, specific quantitative tables for early and late apoptosis were not provided.[4] The data below is representative of expected results.

| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound | 25 | 75.4 ± 3.5 | 15.1 ± 2.2 | 9.5 ± 1.8 |

| This compound | 100 | 50.1 ± 4.2 | 28.7 ± 3.1 | 21.2 ± 2.9 |

Experimental Protocols

This section provides a detailed protocol for assessing apoptosis in adherent cancer cell lines, such as A549, treated with this compound using Annexin V and PI staining followed by flow cytometry.

Materials and Reagents

-

This compound (GDC-0349)

-

A549 cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Sterile microcentrifuge tubes

-

Flow cytometer

Experimental Workflow

Detailed Protocol

1. Cell Seeding and Culture:

-

Culture A549 cells in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

2. This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 25 nM and 100 nM).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Remove the existing medium from the cells and add the medium containing the appropriate concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 72 hours).

3. Cell Harvesting:

-

Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with complete medium and combine with the collected supernatant from step 3.1.

-

Transfer the cell suspension to a sterile conical tube.

4. Cell Staining with Annexin V-FITC and PI:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

5. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible after staining.

-

Use appropriate controls for setting compensation and gates:

-

Unstained cells

-

Cells stained with Annexin V-FITC only

-

Cells stained with PI only

-

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each population:

-

Viable cells: Annexin V- and PI-

-

Early apoptotic cells: Annexin V+ and PI-

-

Late apoptotic/necrotic cells: Annexin V+ and PI+

-

Conclusion

The protocol described provides a robust method for quantifying apoptosis induced by this compound. By inhibiting the PI3K/mTOR pathway, this compound effectively promotes programmed cell death in cancer cells. The use of flow cytometry with Annexin V and PI staining allows for the sensitive and specific detection and quantification of different stages of apoptosis, providing valuable insights for researchers and drug development professionals evaluating the efficacy of this and other targeted therapies.

References

Davelizomib for Preclinical Combination Therapy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davelizomib (formerly known as Duvelisib or IPI-145) is a first-in-class oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematologic malignancies.[1][3][4] By targeting both PI3K-δ and PI3K-γ, this compound not only directly inhibits the growth of malignant B-cells and T-cells but also modulates the tumor microenvironment, making it a promising agent for combination therapies.[2][5]

These application notes provide a summary of preclinical data and detailed protocols for evaluating this compound in combination with other anti-cancer agents. The information is intended to guide researchers in designing and executing preclinical studies to explore synergistic anti-tumor activity.

Mechanism of Action: Dual Inhibition of PI3K-δ and PI3K-γ

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis.[1][4] this compound's dual inhibition of the δ and γ isoforms of PI3K leads to a potent blockade of this pathway in hematologic cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Davelizomib Resistance in Multiple Myeloma

Welcome to the technical support center for researchers investigating Davelizomib resistance in multiple myeloma (MM). This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.

A Note on this compound: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which are primarily expressed in hematopoietic cells.[1] While extensive research on resistance is available for the broader class of PI3K inhibitors, data specific to this compound is still emerging. The guidance provided here is based on established mechanisms of resistance to PI3K inhibitors in multiple myeloma and other hematologic malignancies and is intended to be directly applicable to your work with this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My multiple myeloma cells are showing reduced sensitivity to this compound over time, but a Western blot shows that Akt phosphorylation (p-Akt) is still inhibited. What is the likely cause?

A1: This classic scenario suggests that while you have successfully inhibited the PI3K/Akt pathway, the cancer cells have activated alternative "bypass" signaling pathways to maintain their survival and proliferation.

Possible Causes & Troubleshooting Steps:

-

Activation of the MAPK/ERK Pathway: This is one of the most common escape mechanisms.[2][3] The Ras/Raf/MEK/ERK pathway can be activated independently to promote cell survival.

-

Action: Perform a Western blot to check the phosphorylation status of key proteins in this pathway, such as p-ERK1/2 and p-MEK1/2 . An increase in their phosphorylation in resistant cells compared to sensitive parent cells would confirm this mechanism.

-

-

Upregulation of JAK/STAT Signaling: Cytokines from the microenvironment or autocrine signaling can activate the JAK/STAT pathway, which promotes the expression of anti-apoptotic proteins.[4]

-

Action: Probe your cell lysates for p-STAT3 . Constitutive activation of STAT3 is a known resistance driver.

-

-

Increased Expression of Anti-Apoptotic Proteins: Cells can become resistant to apoptosis by overexpressing proteins from the BCL-2 family.

-

Action: Assess the protein levels of Mcl-1, BCL-xL, and BCL-2 . Overexpression of these proteins can raise the threshold for apoptosis, rendering PI3K inhibition less effective.

-

Below is a troubleshooting workflow to guide your investigation.

Q2: My combination of this compound with a proteasome inhibitor (e.g., Bortezomib) is not producing the expected synergistic effect. What are the potential reasons?

A2: Lack of synergy in combination therapies can be multifactorial, ranging from experimental design to complex biological responses.

Possible Causes & Troubleshooting Steps:

-

Suboptimal Dosing or Scheduling: Synergy is often dependent on the specific concentrations and the timing of drug administration.

-

Action: Perform a dose-matrix experiment where you test multiple concentrations of both this compound and the proteasome inhibitor. Calculate the Combination Index (CI) using CompuSyn or similar software to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Also, consider testing different schedules (e.g., sequential vs. concurrent administration).

-

-

Microenvironment-Mediated Resistance: If using a co-culture system with bone marrow stromal cells (BMSCs), the BMSCs can secrete cytokines (like IL-6) or facilitate cell adhesion that protects MM cells from both drugs.[5][6]

-

Action: Measure the viability of your MM cells in both monoculture and co-culture with BMSCs. A significant increase in survival in the co-culture system points to microenvironment-mediated resistance. You can analyze the supernatant for protective cytokines.

-

-

Upregulation of Stress Response Pathways: Proteasome inhibitors induce significant cellular stress. Resistant cells may upregulate heat shock proteins (HSPs) or autophagy as a survival mechanism.[7]

-

Action: Use Western blot to check for increased expression of HSP70 or autophagy markers like LC3-II in the combination-treated resistant cells.

-

Table 1: Example Data on Microenvironment-Mediated Resistance to a PI3Kδ Inhibitor (CAL-101) This table illustrates how co-culturing with bone marrow stromal cells can increase the IC50 value, indicating resistance. Data is conceptual and based on findings from published studies.[5]

| Cell Line | Condition | PI3Kδ Inhibitor IC50 (µM) |

| INA-6 | Monoculture | 1.5 |

| INA-6 | Co-culture with BMSCs | 4.8 |

| MM.1S | Monoculture | 2.1 |

| MM.1S | Co-culture with BMSCs | 6.2 |

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to PI3K inhibitors in multiple myeloma?

A1: Resistance is multifaceted, involving both tumor cell-intrinsic and extrinsic factors. The key mechanisms include:

-

Reactivation of PI3K Signaling: Tumor cells can develop feedback loops. For instance, inhibition of the downstream effector mTORC1 can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to their reactivation and subsequent re-phosphorylation of Akt.[2][3]

-

Activation of Parallel Survival Pathways: As detailed in the troubleshooting section, the MAPK/ERK and JAK/STAT pathways are common escape routes that can compensate for the inhibition of PI3K signaling.[2][4]

-

Genetic Alterations: While less common for acquired resistance, pre-existing mutations in components of the pathway (e.g., loss of the tumor suppressor PTEN) can confer intrinsic resistance.[8]

-

Bone Marrow Microenvironment: Adhesion of MM cells to fibronectin on stromal cells can induce cell-adhesion mediated drug resistance (CAM-DR). Additionally, stromal cells and osteoclasts secrete growth factors and cytokines that promote survival pathways, counteracting the effect of PI3K inhibitors.[5][6]

Q2: What are the most promising combination strategies to overcome this compound resistance?

A2: The most effective strategies involve combining this compound with agents that target the identified resistance mechanisms, creating a multi-pronged attack on the cancer cells.

Table 2: Promising Combination Strategies

| Combination Agent Class | Example Drug | Rationale |

| Proteasome Inhibitors | Bortezomib, Carfilzomib | These agents induce ER stress and apoptosis. The combination with a PI3K inhibitor can lower the apoptotic threshold and show strong synergy.[5] |

| MEK Inhibitors | Trametinib, Cobimetinib | Directly targets the MAPK/ERK bypass pathway, which is a common mechanism of resistance to PI3K inhibitors.[2] |

| BCL-2 Family Inhibitors | Venetoclax (BCL-2), Mcl-1 Inhibitors | Directly targets the apoptosis machinery, overcoming resistance caused by the upregulation of anti-apoptotic proteins.[9] |

| mTOR Inhibitors | Everolimus, Sirolimus | Provides a more complete "vertical" blockade of the PI3K/Akt/mTOR pathway, potentially preventing feedback reactivation.[9] |

| Monoclonal Antibodies | Daratumumab (anti-CD38) | Combines targeted pathway inhibition with immunotherapy to enhance tumor cell killing.[10] |

Q3: How do I generate a this compound-resistant multiple myeloma cell line for my research?

A3: Developing a resistant cell line is a crucial step for studying resistance mechanisms. This is typically achieved through chronic, long-term exposure to the drug.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 (half-maximal inhibitory concentration) of a drug.

-

Cell Plating: Seed 5,000-10,000 MM cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound (and/or a combination agent). Add the drugs to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cell" (media only) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only). Normalize the results to the vehicle-treated cells (100% viability) and plot a dose-response curve using software like GraphPad Prism to calculate the IC50.

Protocol 2: Western Blotting for Signaling Proteins

This protocol is for assessing the activation state of key signaling pathways.

-

Cell Lysis: Treat MM cells with this compound (and/or other inhibitors) for the desired time (e.g., 2, 6, 24 hours). Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells via flow cytometry.

-

Cell Treatment: Treat MM cells in a 6-well plate with the desired drug concentrations for 24-48 hours.

-

Cell Harvesting: Collect all cells, including those floating in the media (as apoptotic cells may detach). Centrifuge and wash the cells once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Drug Resistance in Relapse and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/p110δ is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unraveling Drug Resistance in Multiple Myeloma | Wiita Lab at UCSF [wiitalab.ucsf.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oaepublish.com [oaepublish.com]

- 10. aacr.org [aacr.org]

Strategies to reduce Davelizomib off-target effects

This guide provides researchers, scientists, and drug development professionals with technical support for using Davelizomib (GDC-0941), a potent pan-Class I PI3K inhibitor. It includes frequently asked questions and troubleshooting guides to address potential issues related to off-target effects during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GDC-0941) is a potent, orally bioavailable small molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1] Its primary function is to block the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a frequent event in many types of cancer.[5] this compound acts by competing with ATP at the kinase domain of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This blockage prevents the recruitment and activation of downstream effectors like AKT and mTOR, leading to reduced cell viability and proliferation in susceptible cancer cells.[7][8]

Q2: What are the on-targets of this compound?

This compound is a pan-Class I PI3K inhibitor, meaning it targets all four isoforms of Class I PI3K (α, β, δ, γ). It shows high potency against the p110α and p110δ isoforms and slightly less potency against p110β and p110γ.[1]

Q3: What are known off-target effects of this compound?

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurately interpreting experimental results. Key strategies include:

-

Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits the PI3K pathway (e.g., by measuring p-AKT levels) without inducing widespread toxicity.

-

Validate with a Structurally Different Inhibitor: Confirm key findings using another PI3K inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

-

Perform Rescue Experiments: If possible, introduce a mutant, drug-resistant version of the target kinase (e.g., PI3Kα). If the phenotype is reversed, it strongly suggests the effect is on-target.

-

Profile Against a Kinase Panel: For critical experiments, testing this compound against a broad panel of kinases can identify potential off-targets that may be relevant in your specific cellular model.[10][12]

Section 2: Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments.

Issue 1: Unexpectedly high cytotoxicity is observed at concentrations that should be selective for PI3K.

-

Possible Cause 1: Off-target kinase inhibition. At higher concentrations, this compound may inhibit other kinases essential for cell survival in your specific model system. Many kinase inhibitors show increased promiscuity and off-target binding at higher doses.[13][14]

-

Troubleshooting Strategy:

-

Confirm On-Target Engagement: Perform a Western blot to measure the phosphorylation of AKT (a direct downstream target of PI3K) at various concentrations of this compound. Determine the IC50 for p-AKT inhibition.

-

Compare Potency: Compare the IC50 for p-AKT inhibition with the IC50 for cell viability (from an MTS or CellTiter-Glo assay). A large discrepancy (e.g., viability IC50 is much lower than p-AKT inhibition IC50) may suggest off-target effects are causing the cytotoxicity.

-

Use a More Selective Inhibitor: If your research focuses on a single PI3K isoform (e.g., p110α), consider using an isoform-selective inhibitor as a control to see if it recapitulates the phenotype.

-

Issue 2: The observed cellular phenotype is not consistent with known functions of the PI3K/AKT pathway.

-

Possible Cause: Inhibition of an unknown off-target. The phenotype could be mediated by a secondary, non-PI3K target of this compound. It is important to validate that the observed effect is truly due to PI3K inhibition.[11]

-

Troubleshooting Strategy: The workflow below outlines a systematic approach to validating whether an observed phenotype is an on-target or off-target effect. This involves using orthogonal approaches to confirm the initial observation.

Logical Workflow for Phenotype Validation

Caption: Troubleshooting workflow for validating experimental phenotypes.

Section 3: Data Presentation

Table 1: Biochemical Potency of this compound (GDC-0941) against Class I PI3K Isoforms

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against purified human PI3K isoforms. These values are essential for understanding the on-target potency of the compound in a cell-free system.

| Target Isoform | IC50 (nmol/L) | Reference |

| p110α | 3 | [1] |

| p110β | 33 | [1] |

| p110δ | 3 | [1] |

| p110γ | 75 | [1] |

Data derived from biochemical assays with purified recombinant enzymes.

Section 4: Key Experimental Protocols

Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol allows for the direct measurement of PI3K pathway inhibition in a cellular context.

Materials:

-

Cell culture reagents

-

This compound (GDC-0941)

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).[7] Include a vehicle-only (DMSO) control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT and anti-total AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity using image analysis software. Normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.

Protocol 2: Cell Viability MTS Assay

This protocol measures cell metabolic activity as an indicator of cell viability after drug treatment.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well plate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls and wells with media only (no cells) for background subtraction. Incubate for the desired time period (e.g., 48-72 hours).[7]

-

Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The reagent is converted by viable cells into a colored formazan product.

-

Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media-only wells) from all other readings. Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the results as percent viability versus drug concentration and calculate the IC50 value.

Section 5: Signaling Pathway Visualization

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the core components of the PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition by this compound. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors triggers the recruitment and activation of PI3K.[4] PI3K then phosphorylates PIP2 to generate PIP3, a crucial second messenger.[6] This leads to the activation of AKT, which in turn modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[2][5]

Caption: The PI3K/AKT/mTOR signaling pathway and this compound's point of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. ascopubs.org [ascopubs.org]

- 7. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carnabio.com [carnabio.com]

- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving Davelizomib solubility and stability in vitro

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Davelizomib for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Q1: My this compound is precipitating out of solution during my cell-based assay. What can I do?

A1: Precipitation of a small molecule inhibitor like this compound in aqueous media is a common issue, often due to its low intrinsic solubility. Here are several strategies to troubleshoot this problem, starting with the simplest:

-

Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium is as high as is tolerable for your cell line, typically not exceeding 0.5-1%. A higher DMSO concentration can help maintain this compound's solubility. However, always run a vehicle control to account for any effects of DMSO on your cells.

-

Utilize Serum: If your experimental conditions permit, the presence of serum (e.g., fetal bovine serum) in the culture medium can aid in solubilizing hydrophobic compounds through protein binding.

-

pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While significant alteration of cell culture media pH is not feasible, preparing stock solutions in buffers of different pH (if the compound's pKa is known) before dilution into media might be a viable strategy.

-

Use of Solubilizing Agents: For non-cell-based assays, detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help prevent precipitation.[1] However, these are generally not suitable for live-cell experiments due to cytotoxicity.[1]

-

Sonication: Gentle sonication of the stock solution before dilution can help break down small aggregates and improve dissolution.[1]

Q2: I'm observing a decrease in the activity of this compound over the course of my multi-day experiment. What could be the cause?

A2: A decline in activity over time suggests potential compound instability in your experimental setup. Consider the following factors:

-

Chemical Degradation: this compound, like many small molecules, may be susceptible to degradation under certain conditions. The primary degradation pathways for pharmaceuticals are often hydrolysis, oxidation, and photolysis.[2][3]

-

Hydrolysis: Instability in aqueous media. This can be influenced by pH and temperature.

-

Oxidation: Reaction with dissolved oxygen or reactive oxygen species generated by cells.

-

Photolysis: Degradation upon exposure to light. Protect your solutions from light by using amber vials and covering plates with foil.

-

-

Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware (e.g., plates, tubes), reducing the effective concentration in solution. Using low-adhesion plasticware or including a carrier protein like bovine serum albumin (BSA) in your buffer can mitigate this.

-

Metabolism by Cells: If you are working with metabolically active cells, they may be metabolizing this compound, leading to a decrease in its effective concentration over time. In vitro metabolic stability assays can help assess this.[4][5]

Q3: How can I prepare a high-concentration stock solution of this compound?

A3: Given that this compound is a small molecule, it is likely to have better solubility in organic solvents than in aqueous solutions.

-

Recommended Solvent: Start by preparing a high-concentration stock solution in 100% DMSO.

-

Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution.[6]

-

Vortexing and Sonication: Thorough vortexing and brief sonication can also help ensure the compound is fully dissolved.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q2: What is the known aqueous solubility of this compound?

A2: Specific, publicly available experimental data on the aqueous solubility of this compound is limited. Like many kinase inhibitors, it is expected to have low aqueous solubility.[6][7] Therefore, empirical determination of its solubility in your specific experimental buffer is recommended.

Q3: How can I determine the solubility of this compound in my experimental buffer?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility test involves preparing a serial dilution of your high-concentration DMSO stock in the aqueous buffer and observing the concentration at which precipitation occurs, often measured by light scattering or nephelometry.[8]

Q4: Are there any known liabilities of the this compound structure that might affect its stability?

A4: Without specific degradation studies on this compound, we can only infer potential liabilities from its chemical structure. The presence of ester and amide bonds could make it susceptible to hydrolysis under acidic or basic conditions. The molecule's complexity also suggests potential for oxidation at various sites.

Data on this compound Physicochemical Properties

While extensive experimental data is not publicly available, the following information has been computed for this compound:

| Property | Value | Source |

| Molecular Weight | 481.3 g/mol | PubChem[9] |

| Chemical Formula | C21H26BF2N3O7 | PubChem[9] |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy

Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

DMSO

-

Aqueous buffer of interest (e.g., PBS, cell culture medium)

-

96-well clear-bottom plate

-

UV-Vis microplate reader

Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the this compound stock solution in DMSO.

-

Transfer a small volume (e.g., 2 µL) of each dilution and a DMSO-only control into the wells of the 96-well plate.

-

Add the aqueous buffer to each well to achieve the final desired volume, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measure the absorbance at a wavelength where this compound absorbs (if known) or at a wavelength sensitive to light scattering due to precipitation (e.g., 600 nm).

-

The highest concentration that does not show a significant increase in absorbance/scattering compared to the clear solutions at lower concentrations is considered the kinetic solubility.

Protocol 2: In Vitro Stability Assessment in Aqueous Buffer

Objective: To evaluate the stability of this compound in an aqueous buffer over time.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer of interest

-

HPLC system with a suitable column (e.g., C18)

-

Incubator

Methodology:

-

Prepare a solution of this compound in the aqueous buffer at a concentration below its determined kinetic solubility.

-

Divide the solution into several aliquots in sealed vials.

-

Reserve one aliquot as the time-zero sample and immediately analyze it by HPLC.

-

Incubate the remaining aliquots at a relevant temperature (e.g., room temperature or 37°C).

-

At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC.

-

The stability is determined by comparing the peak area of the parent this compound compound at each time point to the time-zero sample. A decrease in the peak area indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

Visualizations

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound solubility.

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nuvisan.com [nuvisan.com]